Ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolidine ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the piperazine ring via nucleophilic substitution. The chlorinated aromatic ring is then incorporated through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A related piperazine derivative with similar structural features.
Ethyl 1H-indole-3-carboxylates: Compounds with antiviral activity, sharing some structural similarities.
Uniqueness
Ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4/c1-3-26-18(25)21-9-7-20(8-10-21)15-11-16(23)22(17(15)24)14-6-4-5-13(19)12(14)2/h4-6,15H,3,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVKNBLXVWNERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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